tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate
CAS No.: 1373503-45-7
VCID: VC2721022
Molecular Formula: C19H26F2N2O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound with a molecular formula of C19H26F2N2O4 and a molecular weight of 384.4 g/mol . This compound is a derivative of piperidine, a six-membered ring structure, and incorporates difluoro and benzyloxycarbonylamino functionalities, which are significant for its chemical properties and potential applications. Chemical Identifiers Table
Synthesis and PreparationThe synthesis of tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine core, introduction of the difluoro group, and attachment of the benzyloxycarbonylamino functionality. While specific synthesis protocols for this compound are not widely detailed in the literature, similar compounds often require careful control of reaction conditions to ensure high yields and purity. Safety and HandlingGiven the chemical structure and potential reactivity, handling tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate requires appropriate safety precautions. Although specific safety data for this compound are not detailed, compounds with similar functionalities can be hazardous if not handled properly. |
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CAS No. | 1373503-45-7 | ||||||||||||||
Product Name | tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate | ||||||||||||||
Molecular Formula | C19H26F2N2O4 | ||||||||||||||
Molecular Weight | 384.4 g/mol | ||||||||||||||
IUPAC Name | tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | ||||||||||||||
Standard InChI | InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) | ||||||||||||||
Standard InChIKey | RIVHQVZLYZNATP-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | ||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | ||||||||||||||
PubChem Compound | 73977798 | ||||||||||||||
Last Modified | Aug 16 2023 |
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